

"4-Hydroxy-4-methylpentanoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Hydroxy-4-methylpentanoic acid**

Cat. No.: **B1260482**

[Get Quote](#)

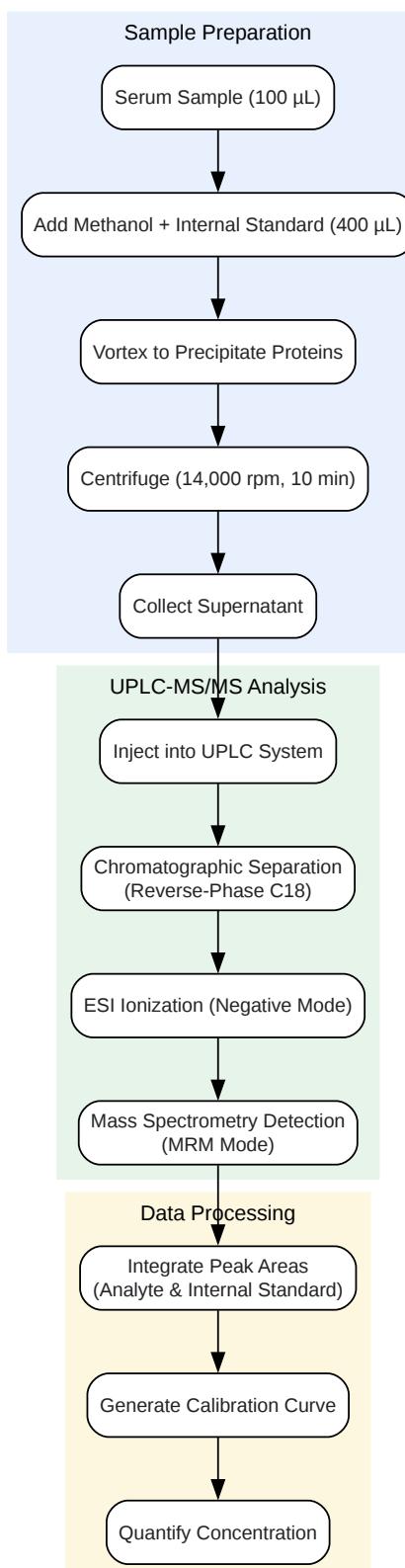
An In-Depth Technical Guide to **4-Hydroxy-4-methylpentanoic Acid (UMB68)**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Hydroxy-4-methylpentanoic acid**, a critical research compound known in pharmacological circles as UMB68. Structurally similar to the neurotransmitter and drug γ -Hydroxybutyric acid (GHB), **4-Hydroxy-4-methylpentanoic acid** possesses a unique receptor binding profile that makes it an invaluable tool for neuropharmacology.^{[1][2]} This document details its physicochemical properties, mechanism of action, a representative synthesis protocol, and modern analytical methodologies for its characterization. The primary focus is on its application as a selective GHB receptor ligand, devoid of the confounding GABAergic activity exhibited by GHB itself, thereby enabling precise investigation of the GHB receptor system.^{[1][2][3]}

Physicochemical and Structural Properties


4-Hydroxy-4-methylpentanoic acid is a tertiary alcohol and a carboxylic acid.^[1] Its core structural and chemical identifiers are essential for experimental design and regulatory documentation. The fundamental properties are summarized in the table below.

Property	Value	Source
IUPAC Name	4-hydroxy-4-methylpentanoic acid	[1] [4]
Molecular Formula	C ₆ H ₁₂ O ₃	[2] [4] [5] [6]
Molecular Weight	132.16 g/mol	[2] [4] [7]
CAS Number	23327-19-7	[1] [2] [5]
Synonym	UMB68	[1] [2] [3]
Canonical SMILES	CC(C)(CCC(=O)O)O	[5]
InChIKey	PQJUMPXLDNZULJ-UHFFFAOYSA-N	[1] [4]
Flash Point	131.8 °C	[7]
Refractive Index	1.462	[7]
Vapor Pressure	0.001 mmHg at 25°C	[7]

Pharmacology and Mechanism of Action

The primary utility of **4-Hydroxy-4-methylpentanoic acid** in research stems from its distinct pharmacological profile compared to its well-known analog, GHB. While GHB acts as an agonist at both the specific GHB receptor and, at higher concentrations, the inhibitory GABA-B receptor, UMB68 exhibits high selectivity for only the GHB receptor.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Expertise & Causality: This selectivity is paramount for elucidating the true physiological roles of the GHB receptor. By using UMB68, researchers can stimulate the GHB receptor without activating the GABA-B receptor, thus decoupling the downstream effects of these two distinct pathways. This allows for the precise study of the GHB receptor's involvement in neurological processes, which has been historically complicated by GHB's dual-action nature.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-4-methylpentanoic_acid [chemeurope.com]
- 3. γ -Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 4. 4-Hydroxy-4-methylpentanoic acid | C6H12O3 | CID 23422947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. laboratorynotes.com [laboratorynotes.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. ["4-Hydroxy-4-methylpentanoic acid" molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260482#4-hydroxy-4-methylpentanoic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com